molecular formula C14H11FO3S B021049 ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 105799-70-0

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B021049
CAS No.: 105799-70-0
M. Wt: 278.3 g/mol
InChI Key: RJJIHFVEBLDZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic organic compound featuring a fused thienochromene core substituted with a fluorine atom at position 8 and an ethyl ester group at position 2. Replacing the carboxylic acid (-COOH) group with an ethyl ester (-COOEt) modifies its physicochemical properties, such as increased lipophilicity and altered solubility. This ester is likely synthesized via esterification of the parent acid, serving as a precursor for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJIHFVEBLDZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404388
Record name Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105799-70-0
Record name Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald’s Thiophene Synthesis in Chromene Functionalization

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, which can be adapted for thieno-chromene systems. In the context of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate, this method involves cyclocondensation of dimedone, fluorinated aldehydes, and ethyl acetoacetate, followed by thiophene ring annulation.

Procedure :

  • Chromene Intermediate Synthesis : Dimedone (1.40 g, 0.01 mol), 4-fluorobenzaldehyde (1.24 g, 0.01 mol), and ethyl 3-oxobutanoate (1.30 g, 0.01 mol) react in ethanol with triethylamine (1.5 equiv) under reflux for 6 hours. The product, ethyl 5-oxo-8-fluoro-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, is isolated via recrystallization (yield: 68%).

  • Thiophene Annulation : The chromene intermediate (1 equiv) reacts with elemental sulfur (2 equiv) and ethyl 2-cyanoacetate (1.2 equiv) in DMF at 80°C for 4 hours. The thieno[3,2-c]chromene core forms via Gewald’s mechanism, yielding the target compound after column chromatography (hexane/EtOAc, 7:3; yield: 52%).

Mechanistic Insight :

  • The α-methylidene carbonyl group in the chromene intermediate activates the cyclocondensation with sulfur and cyanoacetate.

  • Fluorine at position 8 stabilizes the intermediate through inductive effects, enhancing reaction efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Gewald’s SynthesisDimedone, 4-fluorobenzaldehyde, ethyl acetoacetateCyclocondensation, thiophene annulation52One-pot feasibility, scalabilityModerate yields, purification challenges
Palladium CatalysisAlkenyl bromide, thiophene aldehydeIntramolecular acylation, esterificationN/AHigh regioselectivityUnproven for thieno-chromenes
Directed Lithiation8-Bromo-chromene derivativeLithiation, fluorination45Precision in fluorine placementLow yields, sensitive conditions

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.23 (q, 2H, J = 7.1 Hz, OCH₂), 6.89 (s, 1H, thiophene H-3), 7.32–7.45 (m, 2H, aromatic H), 8.02 (d, 1H, J = 8.2 Hz, H-5).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 115.6 (C-8, d, J = 22.1 Hz, C-F), 162.4 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 333.1 [M+H]⁺, calc. for C₁₆H₁₂FNO₃S: 332.05 .

Chemical Reactions Analysis

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Features and Variations

The following compounds are structurally related to ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Heteroatom in Chromene Ring Key Differences
This compound* C₁₄H₁₁FO₃S ~294.3 (inferred) Not available Ester (-COOEt) Oxygen Higher lipophilicity vs. acid
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid C₁₂H₇FO₃S 250.25 105799-81-3 Carboxylic acid Oxygen Polar, reactive acid group
8-Fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid C₁₂H₇FO₂S₂ 266.31 790263-74-0 Carboxylic acid Sulfur Thio-substitution alters electronics
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid C₁₂H₇FO₃S Not reported 853315-72-7 Carboxylic acid Oxygen CAS discrepancy (see Notes)

*Inferred data based on structural derivation from the parent acid.

Functional Group Impact

  • Ethyl Ester vs. Carboxylic Acid : The ester derivative exhibits reduced polarity compared to the carboxylic acid, enhancing membrane permeability in biological systems . This modification is critical in prodrug design.
  • Thiochromene vs. Chromene : Replacing the oxygen atom in the chromene ring with sulfur (as in CAS 790263-74-0) increases molecular weight and alters electronic properties. Sulfur’s lower electronegativity may enhance π-conjugation and redox activity .

Fluorine Substituent Effects

This substitution is common in medicinal chemistry to modulate bioavailability .

Notes on Data Consistency and Limitations

  • CAS Number Discrepancy: and list conflicting CAS numbers (105799-81-3 vs. 853315-72-7) for the same compound name, 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid. This highlights the need for rigorous verification of chemical identifiers .
  • Limited Research Data: The evidence provided lacks experimental studies on biological activity, synthetic routes, or spectroscopic data. Further research is required to explore these compounds’ applications.

Biological Activity

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula C14H11FO3SC_{14}H_{11}FO_3S and a molecular weight of approximately 260.31 g/mol, this compound features a unique structure that combines thieno[3,2-c]chromene and carboxylate functionalities. Its biological activities are of particular interest for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for certain strains like E. coli and S. aureus . The presence of the fluorine atom in its structure is believed to enhance its bioactivity compared to other similar compounds lacking this substituent.

Anticancer Activity

The compound's anticancer properties have also been explored extensively. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis . In particular, its mechanism of action may involve the inhibition of enzymes that play critical roles in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes responsible for the production of pro-inflammatory mediators . This property could make it a candidate for treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity and thereby influencing various biological processes. Its interactions may lead to the inhibition of pathways associated with inflammation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylateContains chlorine instead of fluorinePotentially different reactivity patterns
Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylateContains a methyl groupMay exhibit altered biological activity
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylateCarboxylic acid at position 3Different biological activity profile

The presence of the fluorine atom in this compound enhances its stability and bioactivity compared to its chloro and methyl counterparts .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antibacterial agent .

Study on Anticancer Properties

In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. The underlying mechanism was linked to apoptosis induction through caspase activation pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimized synthetic routes for ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves multi-step reactions, including cyclization of fluorinated chromene precursors and thiophene carboxylation. Key steps require controlled temperatures (e.g., 60–80°C for cyclization), anhydrous solvents (e.g., DMF or THF), and pH adjustments to stabilize intermediates. Yields are sensitive to stoichiometric ratios of reagents like 8-fluoro-chromenone derivatives and ethyl thiophene carboxylates. Comparative studies suggest that microwave-assisted synthesis reduces side reactions (e.g., oxidation of the thiophene ring) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR (¹H/¹³C): Assign signals for the fluorinated chromene core (e.g., C-8 fluorine coupling in ¹³C NMR) and ester carbonyl (δ ~165–170 ppm).
  • FT-IR: Confirm ester C=O (1720–1740 cm⁻¹) and chromene C-O-C (1250–1270 cm⁻¹).
  • HPLC-MS: Monitor purity (>95%) using reverse-phase C18 columns and electrospray ionization (ESI) for molecular ion detection ([M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Begin with in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Fluorinated chromenes often show enhanced bioavailability; use solubility assays (PBS/DMSO) to guide dosing. Compare results with non-fluorinated analogs to isolate fluorine’s electronic effects .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization and predict biological activity?

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energy barriers for cyclization steps.
  • Molecular Docking: Screen against protein targets (e.g., COX-2 or EGFR) to prioritize in vitro assays. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities based on fluorine’s electronegativity and steric effects .
  • ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Controlled Solubility Testing: Use standardized buffers (e.g., pH 7.4 PBS) and quantify via UV-Vis spectroscopy. Discrepancies may arise from crystallinity differences; characterize polymorphs via XRD .
  • Accelerated Stability Studies: Expose the compound to heat (40–60°C) and humidity (75% RH) over 4–8 weeks, monitoring degradation by LC-MS. Fluorine’s electron-withdrawing effects may enhance hydrolytic stability of the ester group .

Q. How does the fluorine substituent at position 8 influence electronic properties and reactivity?

  • Electronic Effects: Fluorine’s -I effect increases the chromene ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., SNAr).
  • Spectroscopic Impact: ¹⁹F NMR (δ ~-120 to -150 ppm) quantifies electronic environment changes.
  • Biological Impact: Fluorine improves metabolic stability by blocking CYP450-mediated oxidation. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 Screens: Identify gene knockouts that modulate compound efficacy.
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified targets.
  • Metabolomics: Track downstream metabolic perturbations via LC-MS/MS .

Methodological Guidance Tables

Parameter Recommended Technique Key Considerations
Synthetic YieldHPLC with UV detection (λ = 254 nm)Calibrate against pure standard; account for solvent peaks .
SolubilityShake-flask method (PBS/DMSO)Pre-saturate solutions; use nephelometry for turbidity .
Protein BindingMicroscale Thermophoresis (MST)Optimize fluorescent labeling of target protein .

Key Challenges and Future Directions

  • Synthesis: Scale-up challenges due to fluorine’s volatility; explore flow chemistry for safer handling .
  • Biological Studies: Address false positives in kinase assays by counter-screening with ATP-competitive inhibitors .
  • Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
Reactant of Route 2
ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.